molecular formula C10H17N3O2 B15325016 2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid

2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid

Cat. No.: B15325016
M. Wt: 211.26 g/mol
InChI Key: CFYFSGXRAPPOJZ-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid is an organic compound that features a pyrazole ring attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable amino acid precursor. The reaction conditions often include the use of solvents such as ethyl acetate and reagents like sodium sulfate for drying .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and amino acid analogs. Examples include:

  • 2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentanoic acid
  • 2-Amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoic acid

Uniqueness

What sets 2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid apart is its specific substitution pattern on the pyrazole ring, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-amino-2-methyl-5-(5-methylpyrazol-1-yl)pentanoic acid

InChI

InChI=1S/C10H17N3O2/c1-8-4-6-12-13(8)7-3-5-10(2,11)9(14)15/h4,6H,3,5,7,11H2,1-2H3,(H,14,15)

InChI Key

CFYFSGXRAPPOJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCCC(C)(C(=O)O)N

Origin of Product

United States

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